8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

C–H Activation Nickel Catalysis Late-Stage Functionalization

Generic imidazo[1,2-a]pyridine analogs fail to replicate the chelation geometry required for transition-metal-catalyzed C-H activation. This 8-amino-3-carboxylic acid derivative is the validated precursor to the 8-AIP directing group, enabling regioselective C(sp²)-H arylation under mild conditions. • Exclusive 6,5-fused N,N-bidentate chelation for Ni(II)- and Pd(II)-catalyzed protocols. • Carboxylic acid handle for amide coupling installs the directing group onto diverse substrates. • Demonstrates exclusive site-selectivity in aqueous Pd(II) workflows for green chemistry applications. ≥98% purity; stored at 2-8°C under dry conditions.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B15071488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)N)C(=O)O
InChIInChI=1S/C8H7N3O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,9H2,(H,12,13)
InChIKeyCOTBSNZQTIIRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid: Overview and Procurement Identity


8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterobicyclic building block featuring a fused imidazo[1,2-a]pyridine core substituted with an amino group at the 8-position and a carboxylic acid at the 3-position. The molecular formula is C₈H₇N₃O₂ with a molecular weight of 177.16 . While imidazo[1,2-a]pyridines are broadly recognized as privileged scaffolds in medicinal chemistry, the specific 8-amino-3-carboxylic acid substitution pattern distinguishes this compound. Its primary documented differentiation resides not in direct biological activity but as the carboxylic acid precursor to 8-aminoimidazo[1,2-a]pyridine (8-AIP), an established 6,5-fused bicyclic N,N-bidentate directing group employed in transition-metal-catalyzed C–H functionalization methodologies [1]. Commercially, this compound is available at research scale (≥98% purity) for further synthetic derivatization, with storage recommended at 2–8°C in dry conditions .

Why This Compound Cannot Be Substituted with Imidazopyridine Analogs


Generic substitution among imidazo[1,2-a]pyridine carboxylic acid analogs fails because the 8-amino substitution pattern enables a specific chelation geometry essential for transition-metal-catalyzed C–H functionalization. The carboxylic acid at the 3-position serves as a handle for amide coupling, installing the 8-AIP directing group onto carboxylic acid-containing substrates. Regioisomeric variants—such as 5-aminoimidazo[1,2-a]pyridine-3-carboxylic acid —position the amino group at the imidazole ring rather than the pyridine ring, fundamentally altering the N,N-bidentate chelation angle and metal-binding affinity. Similarly, imidazo[1,2-a]pyridine-3-carboxylic acid lacking the 8-amino group cannot form the requisite 6,5-fused bicyclic chelate with transition metals [1]. These structural variations disrupt the coordination environment required for regioselective C–H activation, making 8-amino substitution non-negotiable for laboratories employing established 8-AIP-directed protocols. For procurement decisions, substituting with a regioisomeric or non-amino analog introduces unvalidated chelation behavior that compromises reaction yield, site-selectivity, and reproducibility of published methodologies.

Quantified Differentiation Evidence for C–H Functionalization


Ligand- and Oxidant-Free Nickel-Catalyzed C–H Arylation

In nickel-catalyzed ortho-C(sp²)–H arylation and alkylation, 8-aminoimidazo[1,2-a]pyridine (8-AIP, derived from the target compound) functions as a unique directing group that operates without any external ligand or oxidant . The protocol exhibits high levels of β-site selectivity and tolerates a broad spectrum of functional groups. In contrast, 8-aminoquinoline—a widely used alternative bidentate directing group for nickel catalysis—requires external ligands or oxidants in many nickel-mediated C–H activation protocols, adding complexity and cost. The 8-AIP system also demonstrates scalability and enables late-stage functionalization of biologically relevant compounds .

C–H Activation Nickel Catalysis Late-Stage Functionalization Directing Group

Aqueous-Phase C–H Arylation with Palladium Catalysis

The 8-AIP directing group (accessible from 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid via amide coupling) enables the first reported example of palladium(II)-catalyzed regioselective ortho-C(sp²)–H arylation in aqueous medium [1]. The protocol operates in water as a sustainable solvent, achieving exclusive site-selectivity with good to excellent yields. This represents a quantifiable advancement over conventional directing groups (e.g., 8-aminoquinoline, picolinamide), which typically require organic solvents such as DMF, toluene, or 1,4-dioxane for comparable Pd-catalyzed C–H arylation reactions. The 8-AIP system maintains broad substrate scope and excellent functional group tolerance under aqueous conditions [1].

C–H Arylation Palladium Catalysis Aqueous Chemistry Green Synthesis

First β-C(sp²)–H Arylation of Carboxylic Acid Derivatives

8-AIP is reported as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group enabling, for the first time, palladium-catalyzed arylation of the inert β-C(sp²)–H bond of carboxylic acid derivatives [1]. The protocol is scalable, exhibits high levels of β-site selectivity, and tolerates a broad spectrum of functional groups. Alternative directing groups for β-C(sp²)–H arylation of carboxylic acid derivatives—such as 8-aminoquinoline—require different chelation geometries (5,6-fused vs. 6,5-fused bicyclic systems) and may exhibit different substrate scope limitations or cleavage conditions. The 8-AIP system's unprecedented application to this specific substrate class distinguishes it from established alternatives [1].

β-C–H Arylation Palladium Catalysis Carboxylic Acid Derivatives Removable Directing Group

Multi-Metal Versatility Across Ni, Pd, and Cu Catalysis

The 8-AIP directing group (derived from 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid) has been validated across three distinct transition metal catalytic systems: (1) Ni(II)-catalyzed β-C(sp²)–H arylation and alkylation without ligand or oxidant ; (2) Pd(II)-catalyzed β-C(sp²)–H arylation of carboxylic acid derivatives [2] and ortho-C(sp²)–H arylation in aqueous medium [1]; and (3) Cu(II)-catalyzed ortho-C(sp²)–H amination [3] and C–S/C–Se bond formation [4]. This multi-metal compatibility is not uniformly demonstrated by alternative bidentate directing groups. For instance, 8-aminoquinoline is predominantly established in Pd and Ni systems, with limited Cu-mediated C–H functionalization scope. 2-Picolinamide operates effectively in Pd catalysis but shows reduced efficacy in Ni-mediated systems. The 8-AIP platform provides a single directing group solution adaptable to Ni, Pd, and Cu catalysis with documented protocols across all three metals.

C–H Functionalization Copper Catalysis Sulfur Chemistry Selenium Chemistry

Privileged Scaffold for Adenosine A₂A Receptor Ligands

The 8-aminated-imidazo[1,2-a]pyridine scaffold—the core structure of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid—is described as rarely found in the literature and represents a promising privileged structure for medicinal chemistry development [1]. Incorporation of an exocyclic amine at the 8-position enhanced affinity toward the adenosine A₂A receptor while maintaining low cytotoxicity. In contrast, the more common imidazo[1,2-a]pyridine scaffold without 8-amino substitution (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid, CAS 6200-60-8) lacks the exocyclic amine moiety required for this enhanced receptor interaction, resulting in different biological profiles [2]. The 2,6-disubstituted-8-amino imidazo[1,2-a]pyridine series was obtained via palladium-catalyzed coupling reactions including Suzuki reaction and N-hydroxysuccinimidyl activated ester methodology [1].

Medicinal Chemistry Adenosine A₂A Receptor Privileged Scaffold GPCR Ligands

Aminocarbonylation to Carboxamide Libraries

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid and its 6-carboxylic acid regioisomer serve as substrates for heterogeneous catalytic aminocarbonylation to yield 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines [1]. This palladium-catalyzed transformation enables direct conversion of the carboxylic acid to carboxamide derivatives with amines, providing a modular entry point for library synthesis. The 8-substitution pattern yields carboxamides with distinct pharmacological properties compared to the 6-substituted regioisomers. In contrast, imidazo[1,2-a]pyridine-3-carboxylic acid lacking the 8-amino group undergoes aminocarbonylation but yields products without the 8-amino functionality required for chelation-based applications or specific biological target interactions [2]. The presence of both the 3-carboxylic acid (for amide coupling) and the 8-amino group (for directing group function or target engagement) in a single molecule provides dual functional handles.

Aminocarbonylation Carboxamide Synthesis Heterogeneous Catalysis Palladium Catalysis

Recommended Application Scenarios


Late-Stage C–H Functionalization via Nickel Catalysis

Medicinal chemistry and process chemistry laboratories seeking to install aryl or alkyl groups at unactivated C(sp²)–H positions on complex drug-like molecules should procure this compound as the carboxylic acid precursor to the 8-AIP directing group. The Ni(II)-catalyzed protocol operates without external ligand or oxidant , reducing reaction complexity for late-stage diversification. The 8-AIP auxiliary is removable post-functionalization, and the methodology has been demonstrated on biologically relevant substrates, making it directly applicable to pharmaceutical lead optimization campaigns .

Green C–H Arylation in Aqueous Media

Organizations with sustainability mandates or green chemistry initiatives should prioritize this compound for Pd(II)-catalyzed ortho-C(sp²)–H arylation workflows conducted in water [1]. The aqueous medium protocol eliminates hazardous organic solvent disposal costs and aligns with pharmaceutical industry environmental targets. The methodology delivers exclusive site-selectivity with good to excellent yields, enabling access to unsymmetrical amide libraries under environmentally benign conditions [1].

β-C(sp²)–H Arylation for Unnatural Amino Acid Modification

Laboratories synthesizing unnatural amino acids, modified peptides, or carboxylic acid-containing pharmacophores should procure this compound for its unique capability as a removable directing group enabling β-C(sp²)–H arylation of carboxylic acid derivatives [2]. This transformation is reported for the first time using the 8-AIP auxiliary and is not achievable with 8-aminoquinoline under identical conditions. The protocol tolerates broad functional group diversity, facilitating modular diversification of carboxylic acid-containing scaffolds [2].

Adenosine A₂A Receptor Ligand Discovery

CNS and immuno-oncology drug discovery teams targeting the adenosine A₂A receptor should evaluate this compound as a core scaffold for structure-activity relationship exploration. The 8-aminated-imidazo[1,2-a]pyridine scaffold is rarely reported and constitutes a promising privileged structure with demonstrated affinity enhancement at the A₂A receptor and low cytotoxicity [3]. The carboxylic acid handle at the 3-position enables amide coupling for rapid library generation, while the 8-amino group provides the critical exocyclic amine functionality required for target engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.